

4-Bromo-2,5-dichloroaniline CAS number and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2,5-dichloroaniline

Cat. No.: B175967

[Get Quote](#)

Technical Guide to 4-Bromo-2,5-dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-2,5-dichloroaniline**, including its chemical identity, structural information, a proposed synthesis protocol, and its potential applications in research and development. Due to the limited availability of published data for this specific isomer, information from closely related compounds is included for comparative purposes where noted.

Chemical Identity and Structure

4-Bromo-2,5-dichloroaniline is a polyhalogenated aromatic amine. Its structure features a benzene ring substituted with one bromine atom, two chlorine atoms, and one amino group. The precise arrangement of these substituents dictates its chemical reactivity and potential use as a building block in organic synthesis.

Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

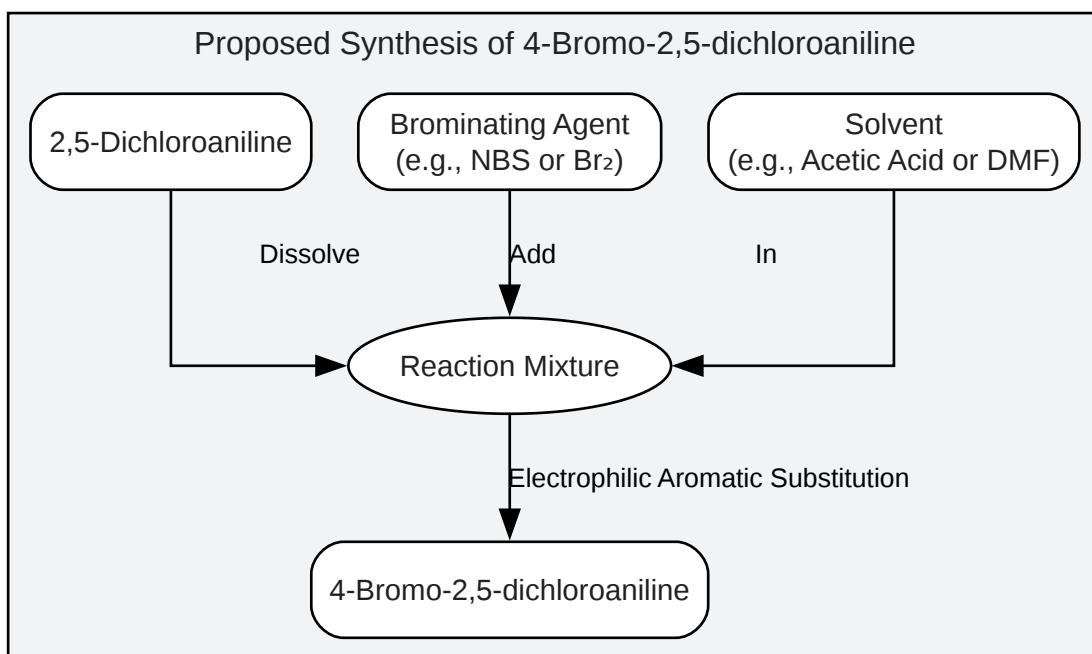
(Image generated based on IUPAC name)

CAS Number: 1940-27-8[\[1\]](#)

Molecular Formula: C₆H₄BrCl₂N[\[1\]](#)

Physicochemical Properties

Quantitative data for **4-Bromo-2,5-dichloroaniline** is not widely available in published literature. The following table summarizes its known properties and includes data for related isomers for comparison.


Property	4-Bromo-2,5-dichloroaniline	4-Bromo-2,6-dichloroaniline (Isomer)	4-Bromo-2-chloroaniline (Related Compound)
CAS Number	1940-27-8 [1]	697-88-1 [2]	38762-41-3
Molecular Weight	240.92 g/mol [1]	240.91 g/mol [2]	206.47 g/mol
Melting Point	Data not available	83-89 °C	70-72 °C [3]
Boiling Point	Data not available	Data not available	Data not available
Appearance	Data not available	Cream crystals or powder	Gray solid [3]
Purity	97% (Commercially available) [1]	≥97.5% (Commercially available)	Data not available

Synthesis Pathway and Experimental Protocol

A specific, peer-reviewed synthesis protocol for **4-Bromo-2,5-dichloroaniline** is not readily found in the scientific literature. However, a plausible and logical synthetic route is the electrophilic bromination of 2,5-dichloroaniline. The amino group is a strong activating group, and while it directs ortho and para, the existing chlorine substituents will influence the final position of the incoming bromine.

Proposed Synthesis Workflow

The diagram below illustrates the proposed synthetic pathway from the starting material, 2,5-dichloroaniline, to the final product.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **4-Bromo-2,5-dichloroaniline**.

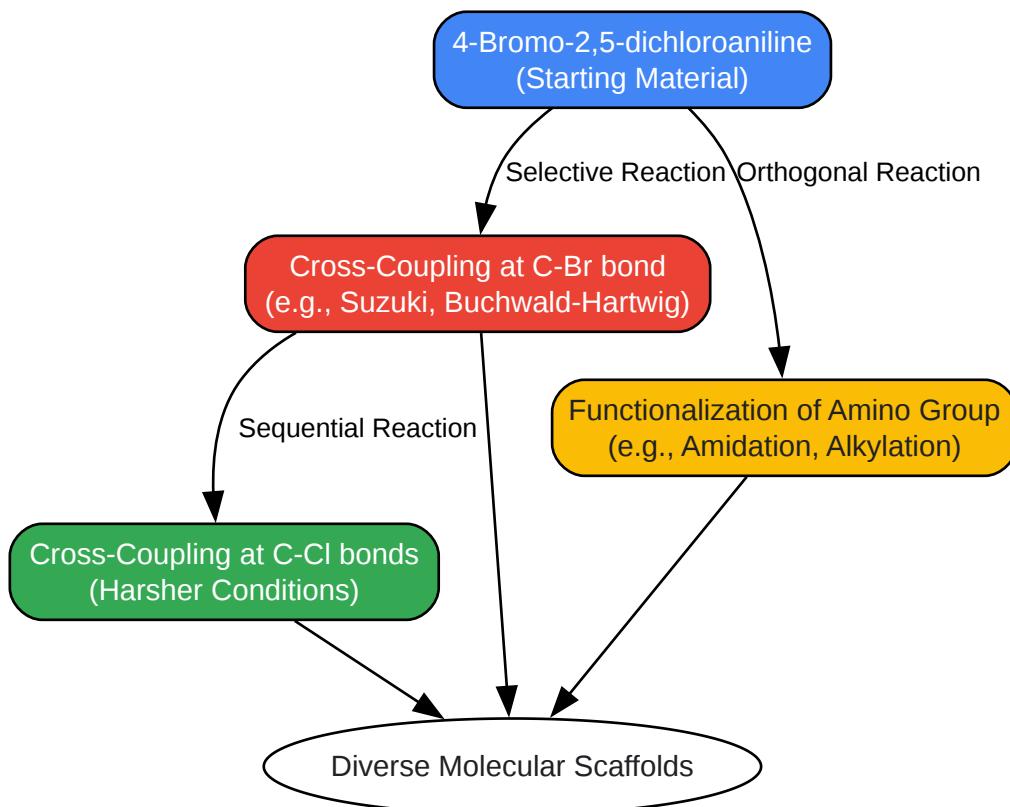
General Experimental Protocol (Proposed)

This protocol is adapted from general procedures for the bromination of substituted anilines. Optimization of solvent, temperature, and reaction time would be necessary.

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 2,5-dichloroaniline in a suitable solvent such as glacial acetic acid or N,N-Dimethylformamide (DMF).
- Bromination: Cool the solution in an ice bath. Slowly add a solution of 1.0 to 1.1 equivalents of a brominating agent (e.g., N-Bromosuccinimide (NBS) in DMF, or liquid bromine in acetic acid) dropwise to the stirred solution. Maintain the temperature below 10°C during the addition.

- Reaction: After the addition is complete, allow the mixture to stir at room temperature for a period of 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. If the product precipitates, it can be collected by vacuum filtration.
- Extraction: If the product does not precipitate, neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Applications in Drug Discovery and Development


While specific examples of drugs derived from **4-Bromo-2,5-dichloroaniline** are not documented in readily available literature, polyhalogenated anilines are a recognized class of intermediates in medicinal chemistry.

- Scaffold for Synthesis: The multiple halogen atoms provide distinct handles for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the construction of complex molecular architectures and the generation of compound libraries for screening.
- Kinase Inhibitors: Substituted anilines are common core structures in many kinase inhibitors, which are a cornerstone of modern oncology treatments. The aniline scaffold can mimic the hinge-binding region of ATP in the kinase active site.
- Agrochemicals and Dyes: Halogenated anilines are also precursors in the synthesis of pesticides, herbicides, and various dyes. The halogen substituents can enhance the biological activity and stability of these compounds.^[3]

The unique 4-bromo, 2,5-dichloro substitution pattern could offer novel steric and electronic properties for designing targeted therapeutic agents or functional materials.

Logical Relationships in Synthetic Chemistry

The utility of halogenated anilines in drug discovery is based on their ability to undergo selective chemical transformations. The reactivity of the carbon-halogen bond in cross-coupling reactions typically follows the trend C-I > C-Br > C-Cl. This differential reactivity allows for sequential, site-selective modifications.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **4-Bromo-2,5-dichloroaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemuniverse.com [chemuniverse.com]
- 2. 4-Bromo-2,6-dichloroaniline | C6H4BrCl2N | CID 69680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- To cite this document: BenchChem. [4-Bromo-2,5-dichloroaniline CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b175967#4-bromo-2-5-dichloroaniline-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com